molecular formula C21H24BrN3O3 B251207 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Numéro de catalogue: B251207
Poids moléculaire: 446.3 g/mol
Clé InChI: DTYODYNSUABSMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPA is a small molecule that belongs to the class of piperazine derivatives. It has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor, a target that has been implicated in various neuropsychiatric disorders.

Mécanisme D'action

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and it has been implicated in various neuropsychiatric disorders. By blocking the dopamine D3 receptor, this compound reduces the reinforcing effects of drugs of abuse and modulates dopamine signaling in the brain. This compound has also been shown to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been found to reduce the release of dopamine in the nucleus accumbens, a key region of the mesolimbic pathway, in response to cocaine and methamphetamine. This compound has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, this compound has been found to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have high selectivity and affinity for the dopamine D3 receptor. This compound has also been validated in several preclinical models of neuropsychiatric disorders, and it has shown promising results in terms of reducing drug-seeking behavior and improving cognitive function. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other dopamine receptors, and its effects may vary depending on the animal species and strain used in the study.

Orientations Futures

There are several future directions for the study of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to evaluate its potential therapeutic applications in other neuropsychiatric disorders, such as depression and anxiety. Additionally, there is a need to optimize the synthesis method of this compound and to develop more selective and potent analogs that can be used in clinical trials. Overall, this compound has shown promise as a potential drug candidate for the treatment of neuropsychiatric disorders, and further research is needed to fully understand its therapeutic potential.

Méthodes De Synthèse

The synthesis of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-bromophenol with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain this compound in high yield and purity. The synthesis method of this compound has been optimized and validated in several studies, and it is considered an efficient and reproducible process.

Applications De Recherche Scientifique

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in preclinical models. It has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. This compound is currently being evaluated as a potential drug candidate for the treatment of neuropsychiatric disorders.

Propriétés

Formule moléculaire

C21H24BrN3O3

Poids moléculaire

446.3 g/mol

Nom IUPAC

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H24BrN3O3/c1-2-21(27)25-13-11-24(12-14-25)18-7-5-17(6-8-18)23-20(26)15-28-19-9-3-16(22)4-10-19/h3-10H,2,11-15H2,1H3,(H,23,26)

Clé InChI

DTYODYNSUABSMQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

SMILES canonique

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.